Danegaptide Hydrochloride is a small modified dipeptide with the chemical identifier 943134-39-2. It functions as a selective second-generation gap junction modifier, primarily targeting connexin43 proteins. This compound has garnered attention for its potential therapeutic applications in various medical fields, particularly in cardiology, neurology, and nephrology. Research indicates that Danegaptide may help prevent postoperative atrial fibrillation and chronic atrial fibrillation, showing promising results in large animal models .
Danegaptide is classified as a gap junction intercellular communication modulator. It was developed by Zealand Pharma A/S and is recognized for its oral bioavailability, which enhances its applicability in clinical settings. The compound is derived from a class of peptides that modify the function of gap junctions, specifically enhancing the conductance of connexin43 proteins .
The synthesis of Danegaptide involves creating a dipeptide structure, although specific synthetic routes are not extensively documented in public literature. The general approach to synthesizing dipeptides typically includes:
Key reagents may include coupling agents such as N,N'-dicyclohexylcarbodiimide to facilitate the formation of peptide bonds. The synthesis may also require purification steps such as high-performance liquid chromatography to isolate the desired product .
Danegaptide Hydrochloride's molecular formula is C₁₃H₁₈ClN₄O₃S, with a molecular weight of approximately 334.82 g/mol. The structure features two amino acid residues linked by a peptide bond, and it contains a hydrochloride moiety that enhances its solubility in aqueous solutions. The three-dimensional conformation of Danegaptide is crucial for its interaction with gap junction proteins, particularly influencing its efficacy as a gap junction modifier .
As a dipeptide, Danegaptide can undergo several chemical reactions typical for peptides:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The outcomes of these reactions depend on the specific conditions and reagents employed .
Danegaptide operates primarily as a selective modulator of gap junction intercellular communication by targeting connexin43 proteins. Its mechanism involves:
Research has shown that Danegaptide can significantly reduce the duration and burden of atrial fibrillation in animal models by enhancing electrical conduction through cardiac tissues .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of Danegaptide during synthesis .
Danegaptide has been investigated for various scientific uses:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4